CPCCOEt

Description

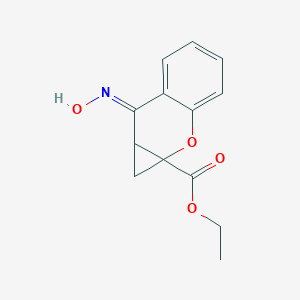

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCTZFMSAHZQTR-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C12CC1/C(=N\O)/C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Modulation of mGluR1 by CPCCOEt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of 7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester (CPCCOEt), a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document provides a comprehensive overview of its molecular interactions, downstream signaling effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Negative Allosteric Modulation

This compound functions as a negative allosteric modulator (NAM) of mGluR1. Unlike competitive antagonists that bind to the orthosteric site (the glutamate binding site), this compound binds to a distinct, allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[1][2] This binding event induces a conformational change in the receptor that prevents its activation, even when glutamate is bound to the orthosteric site.[3] Consequently, this compound does not affect the binding of glutamate itself but rather reduces the efficacy of glutamate in activating the receptor.[3]

The inhibitory action of this compound is reversible and selective for mGluR1. It shows little to no agonist or antagonist activity at other mGluR subtypes, including mGluR2, mGluR4a, mGluR5a, mGluR7b, and mGluR8a, at concentrations up to 100 µM.[3] Site-directed mutagenesis studies have identified two key amino acid residues, Threonine 815 (Thr815) and Alanine 818 (Ala818), at the extracellular surface of transmembrane segment VII of mGluR1 as being critical for the binding and inhibitory effect of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the interaction of this compound with mGluR1.

| Parameter | Value | Cell Type/System | Assay | Reference(s) |

| IC50 | 6.5 µM | Human mGluR1b expressing cells | Inhibition of glutamate-induced intracellular calcium increase | |

| IC50 | 6.6 µM | Chimeric mGluR5a with Thr815 and Ala818 mutations | Inhibition of glutamate-induced intracellular calcium increase | |

| pKi | 4.76 ± 0.18 | CHO cells expressing human mGluR1α | Inhibition of L-quisqualate-induced phosphoinositide hydrolysis |

Signaling Pathway

This compound inhibits the canonical Gq-coupled signaling pathway of mGluR1. Upon activation by glutamate, mGluR1 typically activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). By preventing the conformational change required for G-protein coupling, this compound effectively blocks this entire cascade.

Caption: this compound signaling pathway.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these assays are provided below.

Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, the downstream products of PLC activation, to quantify mGluR1 activity.

1. Cell Culture and Labeling:

-

Culture cells expressing mGluR1 (e.g., CHO or HEK293 cells) in appropriate growth medium.

-

Seed cells into 24-well plates and grow to near confluency.

-

Label the cells by incubating them overnight with [3H]myo-inositol (0.5 µCi/well) in inositol-free medium.

2. Assay Procedure:

-

Wash the cells with a buffered salt solution (e.g., HBSS) to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells with LiCl (10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphates.

-

Add varying concentrations of this compound and incubate for a further 15-30 minutes.

-

Stimulate the cells with a fixed concentration of an mGluR1 agonist (e.g., glutamate or quisqualate) for 30-60 minutes at 37°C.

3. Extraction and Quantification of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold perchloric acid (0.5 M).

-

Neutralize the extracts with KOH.

-

Separate the total inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Elute the inositol phosphates with formic acid and quantify the radioactivity using liquid scintillation counting.

4. Data Analysis:

-

Plot the concentration of this compound against the percentage inhibition of agonist-stimulated inositol phosphate (B84403) accumulation.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Intracellular Calcium Measurement using Fura-2 AM

This technique utilizes a ratiometric fluorescent dye, Fura-2 AM, to measure changes in intracellular calcium concentration upon receptor activation.

1. Cell Preparation and Dye Loading:

-

Plate mGluR1-expressing cells on glass coverslips.

-

Wash the cells with a physiological salt solution (e.g., HBSS).

-

Load the cells with 2-5 µM Fura-2 AM in the salt solution containing 0.02% Pluronic F-127 for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash the cells twice with the salt solution to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes.

2. Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Excite the cells alternately with light at 340 nm and 380 nm, and measure the emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

Perfuse the cells with varying concentrations of this compound.

-

Apply a fixed concentration of an mGluR1 agonist to stimulate calcium release.

3. Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Calculate the percentage inhibition of the agonist-induced calcium response by this compound.

-

Determine the IC50 value from the concentration-response curve.

References

CPCCOEt: A Technical Guide to a Selective mGluR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 7-(Hydroxyimino)cyclopropan[b]chromen-1a-carboxylic acid ethyl ester (CPCCOEt), a widely utilized selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document details its pharmacological properties, mechanism of action, and key experimental data. Furthermore, it offers comprehensive, step-by-step protocols for essential in vitro assays and presents visual representations of the associated signaling pathways and experimental workflows to facilitate research and drug development efforts targeting mGluR1.

Introduction to this compound and mGluR1

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its activation by the neurotransmitter glutamate initiates a signaling cascade that has been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of mGluR1 due to its selectivity and unique mechanism of action.

Pharmacological Profile of this compound

This compound is a non-competitive antagonist of mGluR1, acting at an allosteric site distinct from the glutamate binding site. This mode of action allows it to inhibit receptor function without competing with the endogenous ligand.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity at mGluR1.

| Functional Assay | Parameter | Value | Cell Type | Species | Reference |

| Intracellular Calcium Mobilization | IC50 | 6.5 µM | CHO cells expressing hmGluR1b | Human | [1] |

| Phosphoinositide Hydrolysis | Apparent pKi | 4.76 | CHO cells expressing hmGluR1α | Human | [2] |

| Receptor Selectivity | Receptor Subtype | Activity | Concentration | Reference |

| mGluR2 | No agonist or antagonist activity | Up to 100 µM | [1] | |

| mGluR4a | No agonist or antagonist activity | Up to 100 µM | [1] | |

| mGluR5a | No agonist or antagonist activity | Up to 100 µM | [1] | |

| mGluR7b | No agonist or antagonist activity | Up to 100 µM | ||

| mGluR8a | No agonist or antagonist activity | Up to 100 µM |

Mechanism of Action

This compound functions as a negative allosteric modulator of mGluR1. It binds to a site within the seven-transmembrane domain of the receptor, specifically interacting with key amino acid residues Thr815 and Ala818 at the extracellular surface of transmembrane segment VII. This binding event is thought to disrupt the conformational changes necessary for receptor activation following glutamate binding to the extracellular domain, thereby inhibiting downstream signaling without affecting glutamate's ability to bind to the receptor.

Off-Target Effects

It is important to note that at concentrations used to block mGluR1, this compound has been observed to enhance the climbing fiber response in Purkinje neurons. This effect appears to be independent of mGluR1 and other glutamate or GABAB receptors, suggesting a potential off-target interaction, possibly with a postsynaptic voltage-dependent potassium channel. Researchers should consider this potential non-specific effect when interpreting data from experiments using this compound.

mGluR1 Signaling Pathway

Activation of mGluR1 by glutamate leads to the activation of the Gq/11 family of G-proteins. This initiates the phospholipase C (PLC) signaling cascade, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, in conjunction with elevated intracellular calcium, activates protein kinase C (PKC).

Caption: mGluR1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the activity of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing mGluR1.

Materials:

-

CHO or HEK293 cells stably expressing human mGluR1.

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

mGluR1 agonist (e.g., Glutamate or Quisqualate).

-

This compound.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Fluorescence microplate reader with automated liquid handling (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the mGluR1-expressing cells into the microplates at a suitable density and culture overnight to allow for cell attachment.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cell plates and add the loading buffer.

-

Incubate the plates at 37°C for 60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a solution of the mGluR1 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Assay Measurement:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

-

Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15 minutes).

-

Add the mGluR1 agonist to all wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (100%) and baseline (0%).

-

Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Intracellular Calcium Mobilization Assay Workflow.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream product of mGluR1 activation, and the inhibitory effect of this compound.

Materials:

-

CHO or HEK293 cells stably expressing human mGluR1.

-

Culture medium containing [³H]-myo-inositol.

-

Assay buffer (e.g., Krebs-HEPES buffer).

-

LiCl solution.

-

mGluR1 agonist (e.g., L-quisqualate).

-

This compound.

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling: Culture the mGluR1-expressing cells for 24-48 hours in medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells in assay buffer containing LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

-

Compound Treatment:

-

Add serial dilutions of this compound to the cells and incubate for a specified time.

-

Add the mGluR1 agonist and incubate for 60 minutes.

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Neutralize the extracts with KOH.

-

-

Chromatographic Separation:

-

Apply the neutralized extracts to columns containing Dowex AG1-X8 resin.

-

Wash the columns to remove free [³H]-myo-inositol.

-

Elute the total [³H]-inositol phosphates with ammonium (B1175870) formate/formic acid.

-

-

Quantification:

-

Add the eluates to scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]-inositol phosphate (B84403) accumulation for each condition.

-

Plot the percentage inhibition by this compound against its concentration and determine the IC50 or apparent pKi value.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique can be used to measure mGluR1-mediated currents in neurons and the effect of this compound.

Materials:

-

Brain slices containing neurons expressing mGluR1 (e.g., from cerebellum or hippocampus).

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂/5% CO₂.

-

Internal solution for the patch pipette (containing, for example, K-gluconate, KCl, HEPES, Mg-ATP, and GTP-Tris).

-

mGluR1 agonist (e.g., DHPG).

-

This compound.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Microscope with DIC optics.

Procedure:

-

Slice Preparation: Prepare acute brain slices using a vibratome and allow them to recover in aCSF.

-

Recording Setup:

-

Transfer a slice to the recording chamber and continuously perfuse with aCSF.

-

Identify a target neuron under the microscope.

-

-

Whole-Cell Configuration:

-

Approach the neuron with a glass micropipette filled with internal solution.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential (e.g., -70 mV).

-

Record baseline currents.

-

Apply the mGluR1 agonist to the bath to evoke an inward current.

-

After washing out the agonist, pre-incubate the slice with this compound for a sufficient period.

-

Re-apply the agonist in the presence of this compound and record the current.

-

-

Data Analysis:

-

Measure the amplitude of the agonist-evoked current in the absence and presence of this compound.

-

Calculate the percentage inhibition of the current by this compound.

-

Caption: Logical Relationship of this compound's Antagonist Action.

Conclusion

This compound is a valuable and selective tool for the investigation of mGluR1 function. Its non-competitive, allosteric mechanism of action provides a distinct advantage in studying the receptor's role in health and disease. This guide provides the essential data and methodologies to aid researchers in effectively utilizing this compound in their studies. Careful consideration of its potential off-target effects is crucial for the accurate interpretation of experimental results.

References

- 1. This compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversible and non-competitive antagonist profile of this compound at the human type 1alpha metabotropic glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CPCCOEt: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester), a seminal non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document details the scientific journey from its initial synthesis to its establishment as a critical tool for studying the physiological and pathological roles of mGluR1. Included are summaries of its key pharmacological data, detailed experimental protocols for its synthesis and characterization, and visualizations of its mechanism of action and experimental workflows.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play crucial modulatory roles in the central nervous system. Among the eight subtypes, mGluR1 is predominantly expressed postsynaptically and is involved in various forms of synaptic plasticity, learning, and memory. The development of selective ligands for mGluR subtypes has been instrumental in dissecting their specific functions. This compound emerged as one of the first highly selective, non-competitive antagonists for mGluR1, offering a unique pharmacological tool to probe the receptor's function without competing with the endogenous ligand, glutamate.[1][2] Its discovery marked a significant advancement in the field, enabling researchers to investigate the therapeutic potential of allosteric modulation of mGluR1 in various neurological and psychiatric disorders.

Discovery of this compound

The discovery of this compound was first reported by Annoura and colleagues in 1996 as part of a novel class of 7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylates developed as antagonists for metabotropic glutamate receptors. While the specific screening cascade that led to the identification of this compound is not extensively detailed in the initial publication, the work represented a significant step towards creating subtype-selective mGluR ligands. Subsequent characterization by Hermans et al. (1998) and Litschig et al. (1999) solidified its profile as a selective and non-competitive mGluR1 antagonist.[3][4] These studies revealed that this compound acts at an allosteric site within the seven-transmembrane domain of the receptor, a mode of action that confers high selectivity.[5]

Synthesis of this compound

The synthesis of this compound is described in the seminal paper by Annoura et al. (1996). The following is a summary of the likely synthetic route based on the chemical structure.

Experimental Protocol: Synthesis of this compound

Note: This is a generalized protocol based on the published chemical structure. For a detailed, step-by-step procedure, please refer to Annoura H., et al., Bioorganic & Medicinal Chemistry Letters, 1996, 6(7), 763-766.

-

Starting Material: A substituted chromone (B188151) derivative.

-

Step 1: Cyclopropanation. Reaction of the chromone with a suitable reagent to form the cyclopropa[b]chromene core. This is a critical step in establishing the tricyclic framework of the molecule.

-

Step 2: Introduction of the Hydroxyimino Group. Conversion of a ketone functionality at the 7-position to an oxime (hydroxyimino group). This is typically achieved by reaction with hydroxylamine.

-

Step 3: Esterification. Formation of the ethyl ester at the 1a-carboxylate position. This can be accomplished through standard esterification procedures.

-

Purification: The final compound is purified using techniques such as column chromatography and recrystallization to yield this compound of high purity (≥98% by HPLC).

Pharmacological Profile

This compound is a selective, non-competitive antagonist of the human mGlu1 receptor. Its pharmacological properties have been characterized in various in vitro systems.

Data Presentation

| Parameter | Value | Species/System | Reference |

| IC50 | 6.5 µM | Human mGluR1b expressed in CHO cells (glutamate-induced intracellular calcium increase) | Litschig et al., 1999 |

| Apparent pKi | 4.76 ± 0.18 | Human mGluR1α expressed in CHO cells (L-quisqualate-induced phosphoinositide hydrolysis) | Hermans et al., 1998 |

| Selectivity | No agonist or antagonist activity at hmGlu2, 4a, 5a, 7b, 8a or ionotropic receptors at concentrations up to 100 µM. | Human mGluR subtypes expressed in various cell lines. | Litschig et al., 1999 |

| Mechanism of Action | Non-competitive Antagonist | Schild analysis in cells expressing hmGluR1b. | Litschig et al., 1999 |

| Binding Site | Allosteric site within the 7-transmembrane domain, involving residues Thr815 and Ala818. | Mutagenesis studies in cells expressing hmGluR1b/5a chimeras. | Litschig et al., 1999 |

| Molecular Weight | 247.25 g/mol | N/A | Tocris Bioscience |

| Purity | ≥98% (HPLC) | N/A | Tocris Bioscience |

| Solubility | Soluble in DMSO (100 mM) and ethanol (B145695) (5 mM). | N/A | Tocris Bioscience |

Mechanism of Action and Signaling Pathway

This compound exerts its antagonistic effect by binding to an allosteric site on the mGluR1 receptor, distinct from the glutamate binding site located in the extracellular Venus flytrap domain. This binding event induces a conformational change in the receptor that prevents its activation, even when glutamate is bound. Specifically, studies have identified threonine 815 and alanine (B10760859) 818 in the seventh transmembrane domain as crucial for the inhibitory action of this compound.

The canonical signaling pathway of mGluR1 involves its coupling to the Gq/G11 family of G proteins. Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks this entire cascade by preventing the initial G protein coupling and activation.

References

- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 4. Reversible and non-competitive antagonist profile of this compound at the human type 1alpha metabotropic glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Neuronal Excitability with CPCCOEt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester (CPCCOEt), a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), in the investigation of neuronal excitability. This document details the mechanism of action of this compound, provides structured tables of its quantitative effects, outlines detailed experimental protocols, and includes visualizations of key signaling pathways and experimental workflows.

Introduction to this compound and Neuronal Excitability

Neuronal excitability, the propensity of a neuron to fire an action potential in response to a stimulus, is a fundamental process in synaptic transmission and neural computation. Dysregulation of neuronal excitability is implicated in a wide range of neurological and psychiatric disorders. Metabotropic glutamate receptors (mGluRs), particularly the group I mGluRs (mGluR1 and mGluR5), are key modulators of neuronal excitability.

This compound has emerged as a critical pharmacological tool for dissecting the specific role of mGluR1 in regulating neuronal excitability. It acts as a non-competitive antagonist, meaning it does not compete with the endogenous ligand, glutamate, for its binding site.[1][2] Instead, it binds to an allosteric site within the transmembrane domain of the mGluR1 receptor, effectively inhibiting its signaling cascade.[1] This specificity allows for the precise investigation of mGluR1-mediated effects on neuronal function.

Mechanism of Action of this compound

This compound selectively inhibits mGluR1-mediated signaling pathways. Upon activation by glutamate, mGluR1, a G-protein coupled receptor (GPCR), primarily couples to Gαq/11 proteins.[3] This initiates a downstream signaling cascade involving the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC). These signaling events ultimately modulate the activity of various ion channels, thereby influencing neuronal excitability. This compound, by binding to Thr815 and Ala818 in the transmembrane segment VII of mGluR1, disrupts the conformational change required for G-protein activation, thus blocking this entire cascade.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various parameters of neuronal excitability and mGluR1 signaling.

| Parameter | Cell Type/Preparation | This compound Concentration | Effect | Reference |

| IC50 for mGluR1b inhibition | Human mGluR1b expressing cells | 6.5 µM | Inhibition of glutamate-induced intracellular calcium increase | |

| Phosphoinositide Hydrolysis | CHO cells expressing human mGluR1α | Apparent pKi = 4.76 ± 0.18 | Non-competitive antagonism of L-quisqualate-induced phosphoinositide hydrolysis | |

| Synaptic Depression | Medium Spiny Neurons (MSNs) | 40 µM | Blockade of quinpirole-induced synaptic depression at 20 Hz and 1 Hz | |

| WIN552,12-2-induced inhibition | Not specified | 40 µM | Did not block WIN552,12-2-induced inhibition at 20 Hz |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate neuronal excitability.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of a neuron's electrical properties, including membrane potential, input resistance, and action potential firing.

Objective: To measure the effect of this compound on neuronal excitability by recording changes in membrane potential and action potential firing in response to current injections.

Materials:

-

Brain slice preparation or cultured neurons

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

Borosilicate glass capillaries for patch pipettes

-

Micropipette puller

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

This compound stock solution (e.g., in DMSO)

Procedure:

-

Preparation: Prepare brain slices or cultured neurons according to standard laboratory protocols.

-

Solutions: Prepare aCSF and intracellular solution. The aCSF should be continuously bubbled with 95% O2 / 5% CO2.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Cell Identification: Under a microscope, identify a healthy neuron for recording.

-

Seal Formation: Approach the neuron with the patch pipette while applying positive pressure. Once in close proximity, release the pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Baseline Recording: In current-clamp mode, record the resting membrane potential and the neuron's response to a series of depolarizing current steps of increasing amplitude to determine the baseline action potential firing frequency.

-

This compound Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound. Allow sufficient time for the drug to equilibrate.

-

Post-CPCCOEt Recording: Repeat the series of depolarizing current steps to measure the changes in action potential firing frequency in the presence of this compound.

-

Data Analysis: Analyze the recorded data to quantify changes in resting membrane potential, input resistance, action potential threshold, and firing frequency.

Intracellular Calcium Imaging

This method allows for the visualization and quantification of changes in intracellular calcium concentrations, a key downstream event of mGluR1 activation.

Objective: To determine the effect of this compound on mGluR1-mediated intracellular calcium release.

Materials:

-

Cultured neurons or brain slices

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Imaging buffer (e.g., Hanks' Balanced Salt Solution)

-

Fluorescence microscope with an appropriate filter set and a digital camera

-

mGluR1 agonist (e.g., DHPG)

-

This compound stock solution

Procedure:

-

Cell Loading: Incubate the cells with a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in imaging buffer for 30-60 minutes at room temperature or 37°C.

-

Washing: Wash the cells with fresh imaging buffer to remove excess dye.

-

Baseline Imaging: Acquire baseline fluorescence images of the cells.

-

This compound Pre-incubation: Add this compound to the imaging buffer and incubate for a predetermined time (e.g., 10-20 minutes).

-

Agonist Stimulation: While continuously recording fluorescence images, apply an mGluR1 agonist (e.g., DHPG) to stimulate the cells.

-

Data Acquisition: Record the changes in fluorescence intensity over time.

-

Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) to determine the intracellular calcium response. Compare the response in the presence and absence of this compound.

Phosphoinositide Hydrolysis Assay

This biochemical assay directly measures the activity of phospholipase C, a key enzyme in the mGluR1 signaling pathway.

Objective: To quantify the inhibitory effect of this compound on mGluR1-induced phosphoinositide hydrolysis.

Materials:

-

Cells expressing mGluR1 (e.g., CHO-mGluR1a cells)

-

myo-[3H]inositol

-

Agonist (e.g., L-quisqualate or DHPG)

-

This compound

-

Lithium chloride (LiCl)

-

Dowex AG1-X8 resin

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling: Incubate the cells with myo-[3H]inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

This compound Treatment: Add different concentrations of this compound to the cells and incubate.

-

Agonist Stimulation: Stimulate the cells with an mGluR1 agonist for a defined period.

-

Extraction: Terminate the reaction and extract the water-soluble inositol phosphates.

-

Chromatography: Separate the [3H]inositol phosphates from free [3H]inositol using anion-exchange chromatography with Dowex resin.

-

Quantification: Measure the radioactivity of the eluted [3H]inositol phosphates using a scintillation counter.

-

Data Analysis: Determine the concentration-dependent inhibition of agonist-stimulated phosphoinositide hydrolysis by this compound to calculate the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its use.

Caption: mGluR1 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for investigating this compound's effects.

References

- 1. Frequency-specific and D2 receptor-mediated inhibition of glutamate release by retrograde endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Slow integration leads to persistent action potential firing in distal axons of coupled interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

An In-depth Technical Guide on CPCCOEt and its Effects on Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester (CPCCOEt) is a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a negative allosteric modulator (NAM), this compound offers a valuable tool for dissecting the physiological and pathological roles of mGluR1 signaling, particularly its profound influence on intracellular calcium dynamics. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on calcium signaling, detailed experimental protocols for its study, and visual representations of the involved signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effects on mGluR1 through a non-competitive mechanism. Unlike orthosteric antagonists that compete with the endogenous ligand glutamate for the same binding site, this compound binds to a distinct allosteric site within the seven-transmembrane (7TM) domain of the receptor.[1] This binding event does not prevent glutamate from associating with the receptor's Venus flytrap domain but rather disrupts the conformational changes necessary for receptor activation and subsequent G-protein coupling.[1][2] Specifically, this compound has been shown to interact with residues within the transmembrane domain, and its binding is believed to interfere with the intramolecular interactions required to translate agonist binding into a cellular response.[1] This allosteric mode of action results in a decrease in the efficacy of glutamate-stimulated signaling pathways without altering the agonist's binding affinity (EC50).[1]

Effects on Calcium Signaling

The primary downstream signaling pathway of mGluR1 is the activation of the Gq/11 family of G-proteins. This initiates a cascade leading to the mobilization of intracellular calcium ([Ca2+]i). Upon activation, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This rise in intracellular calcium is a critical signaling event that mediates a wide array of cellular responses.

This compound effectively inhibits this glutamate-induced increase in intracellular calcium. By preventing the proper activation of mGluR1, this compound blocks the entire downstream cascade, leading to a reduction in PLC activity, decreased IP3 production, and consequently, diminished calcium release from the ER.

Quantitative Data

The inhibitory effects of this compound on mGluR1-mediated signaling have been quantified in various experimental systems. The following tables summarize the key quantitative data available.

| Parameter | Value | Cell Type/System | Notes | Reference |

| IC50 | 6.5 µM | Human mGluR1b expressing cells | Inhibition of glutamate-induced increases in intracellular calcium. | |

| IC50 | 6.6 µM | hmGluR5a with Thr815 and Ala818 mutations | Gain-of-function experiment conferring this compound sensitivity. |

| Parameter | Value | Assay | Notes | Reference |

| pKi | 4.76 ± 0.18 | Phosphoinositide hydrolysis in CHO cells expressing hmGlu1α | Determined by Schild analysis, indicating non-competitive antagonism. |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

References

Beyond the Canonical Target: An In-depth Technical Guide to the Molecular Targets of CPCCOEt Besides mGluR1

For Immediate Release

Shanghai, China – December 1, 2025 – While CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) is widely recognized and utilized in neuroscience research as a selective non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a growing body of evidence reveals that its pharmacological profile extends beyond this primary target. This technical guide provides a comprehensive overview of the known molecular interactions of this compound outside of mGluR1, offering researchers, scientists, and drug development professionals a detailed resource to inform experimental design and data interpretation.

Abstract

This compound is a cornerstone tool for elucidating the physiological roles of mGluR1. However, understanding its off-target activities is critical for the accurate interpretation of experimental results and for the development of more selective pharmacological probes. This document synthesizes the current knowledge on the non-mGluR1 molecular targets of this compound, with a particular focus on its effects on voltage-gated potassium channels in cerebellar Purkinje cells. We present available quantitative data, detailed experimental methodologies, and signaling pathway diagrams to provide a thorough understanding of these secondary interactions.

Primary Target: Metabotropic Glutamate Receptor 1 (mGluR1)

This compound is a well-characterized NAM of mGluR1, exhibiting high selectivity for this receptor over other mGluR subtypes.[1] It binds to an allosteric site within the seven-transmembrane domain of the receptor, distinct from the glutamate binding site. This interaction does not prevent glutamate from binding but rather inhibits the conformational change required for G-protein coupling and subsequent downstream signaling.

Quantitative Data for mGluR1 Interaction

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 | 6.5 µM | Inhibition of glutamate-induced intracellular calcium increase in hmGluR1b expressing cells. | [1] |

| Activity at other mGluRs | No agonist or antagonist activity up to 100 µM | hmGluR2, -4a, -5a, -7b, and -8a. | [1] |

| Activity at ionotropic receptors | No activity reported | General assessment. |

Off-Target Profile of this compound

Investigations into the broader pharmacological effects of this compound have revealed mGluR1-independent activities, primarily affecting neuronal excitability through the modulation of ion channels.

Voltage-Gated Potassium (Kv) Channels in Cerebellar Purkinje Cells

The most significant and consistently reported off-target effect of this compound is the modulation of the climbing fiber response in cerebellar Purkinje neurons. This effect persists even in the presence of mGluR1 antagonists, indicating a distinct molecular target.[2]

Key Observations:

-

Postsynaptic Mechanism: The effect of this compound on the climbing fiber response is of postsynaptic origin.[3]

-

Modulation of Neuronal Excitability: this compound enhances the climbing fiber response, suggesting an inhibition of a repolarizing current.

-

Likely Target: The leading hypothesis is that this compound inhibits a voltage-gated potassium channel (Kv).

While the precise Kv channel subtype has not been definitively identified, Purkinje cells are known to express several types of potassium channels that regulate their firing patterns, including:

-

Kv3 Subfamily (e.g., Kv3.3, Kv3.4): These channels are crucial for the high-frequency firing characteristic of Purkinje cells.

-

Large-conductance Ca2+-activated K+ (BK) channels: Involved in action potential repolarization.

-

Small-conductance Ca2+-activated K+ (SK) channels: Contribute to the afterhyperpolarization following action potentials.

Further research is required to pinpoint the exact Kv channel subtype(s) that this compound interacts with and to determine the binding affinity and functional consequences of this interaction.

Quantitative Data for Off-Target Activity

Currently, there is a lack of specific quantitative data, such as IC50 or Ki values, for the interaction of this compound with voltage-gated potassium channels. The observed effects are qualitative, based on electrophysiological recordings.

Experimental Protocols

The identification and characterization of the off-target effects of this compound on voltage-gated potassium channels have primarily been achieved through electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology in Cerebellar Slices

This technique is central to studying the effects of this compound on Purkinje cell excitability.

Objective: To measure the effect of this compound on climbing fiber-evoked excitatory postsynaptic currents (EPSCs) and postsynaptic potentials (EPSPs) in Purkinje cells.

Methodology:

-

Slice Preparation: Acute sagittal slices of the cerebellum are prepared from rodents.

-

Recording: Whole-cell patch-clamp recordings are obtained from visually identified Purkinje cells.

-

Stimulation: A stimulating electrode is placed in the granule cell layer to evoke climbing fiber responses.

-

Pharmacological Application: this compound is bath-applied at concentrations typically used for mGluR1 antagonism (e.g., 10-100 µM).

-

Data Acquisition and Analysis: Changes in the amplitude, duration, and waveform of climbing fiber-evoked responses are recorded and analyzed before and after this compound application. To isolate the off-target effect, experiments are often conducted in the presence of other mGluR1 antagonists.

Workflow for Investigating this compound Off-Target Effects:

Caption: Workflow for electrophysiological investigation of this compound's off-target effects.

Signaling Pathways

mGluR1 Signaling Pathway

Activation of mGluR1 typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

mGluR1 Signaling Pathway Diagram:

Caption: this compound negatively modulates the mGluR1 signaling cascade.

Postulated Off-Target Signaling: Voltage-Gated Potassium Channel Inhibition

The leading hypothesis for this compound's off-target action involves the direct inhibition of a voltage-gated potassium channel on the postsynaptic membrane of Purkinje cells. This inhibition would reduce the outward potassium current during membrane depolarization, leading to a prolongation of the excitatory postsynaptic potential and an enhancement of the overall climbing fiber response.

Postulated this compound Action on Kv Channel:

Caption: Hypothesized inhibitory action of this compound on a voltage-gated K+ channel.

Implications for Research and Drug Development

The off-target activity of this compound, particularly its effect on voltage-gated potassium channels, has important implications for researchers.

-

Data Interpretation: When using this compound to probe mGluR1 function, especially in the cerebellum, researchers must consider the potential confounding effects of its off-target activities. Control experiments, including the use of structurally different mGluR1 antagonists, are recommended to validate findings.

-

Drug Development: The discovery of off-target interactions for a widely used tool compound like this compound highlights the importance of comprehensive pharmacological profiling in the drug development process. Understanding these interactions can guide the design of more selective and potent molecules.

Future Directions

Further research is needed to fully elucidate the off-target profile of this compound. Key areas for future investigation include:

-

Identification of the specific Kv channel subtype(s) inhibited by this compound in Purkinje cells.

-

Quantitative characterization of the affinity and potency of this compound at its off-target(s).

-

Broader screening of this compound against a wider panel of ion channels and other potential targets to build a more complete off-target profile.

By continuing to investigate the full pharmacological landscape of this compound, the scientific community can ensure its appropriate use as a research tool and gain valuable insights for the development of future therapeutics.

References

- 1. SK2 channel modulation contributes to compartment-specific dendritic plasticity in cerebellar Purkinje cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SK2 channel expression and function in cerebellar Purkinje cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Characterizing mGluR1 Function in Neuronal Circuits Using CPCCOEt in In Vitro Slice Electrophysiology

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and electrophysiology.

Introduction: Metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating neuronal excitability, synaptic transmission, and plasticity throughout the central nervous system.[1] Its activation initiates a cascade of intracellular signaling events that can lead to neuronal depolarization and increased excitability.[1] Understanding the specific contributions of mGluR1 to circuit function is vital for neuroscience research and the development of therapeutics for neurological and psychiatric disorders.

CPCCOEt (7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) is a selective, non-competitive antagonist of mGluR1. It acts by inhibiting receptor signaling without affecting the binding of glutamate, making it a valuable pharmacological tool for isolating and studying the physiological roles of mGluR1.[2] This application note provides a comprehensive protocol for the use of this compound in in vitro brain slice electrophysiology to investigate mGluR1-mediated effects on neuronal and synaptic properties.

Mechanism of Action: mGluR1 Antagonism by this compound

mGluR1 is canonically coupled to Gαq/11 G-proteins.[3][4] Upon binding glutamate, the receptor activates Phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately modulates the activity of various ion channels and other downstream effectors, influencing neuronal function.

This compound specifically inhibits this pathway by binding to the mGluR1 receptor at a site distinct from the glutamate binding site, preventing the conformational change required for G-protein activation.

References

Application Notes and Protocols for CPCCOEt in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) is a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] It acts as an allosteric modulator, binding to the seven-transmembrane domain of the receptor, thereby inhibiting receptor signaling without affecting the binding of glutamate.[1][2] This property makes this compound a valuable tool for studying the physiological and pathological roles of mGluR1 signaling in various cellular processes. These application notes provide a comprehensive guide for the use of this compound in cell culture, including recommended concentrations, detailed experimental protocols, and an overview of its mechanism of action.

Mechanism of Action

This compound selectively inhibits mGluR1-mediated signaling pathways. mGluR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon activation by glutamate, mGluR1 initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), leading to the generation of two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). This compound effectively blocks these downstream signaling events by preventing the conformational changes in mGluR1 required for G-protein activation.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative data on the effects of this compound in various in vitro assays. This information can be used as a guide for designing experiments and selecting appropriate concentrations.

| Parameter | Cell/System Type | Concentration | Incubation Time | Effect | Reference |

| IC50 | Human mGluR1b expressing cells | 6.5 µM | Not Specified | Inhibition of glutamate-induced intracellular calcium increase. | [1] |

| IC50 | Human mGluR1b/CaR chimeric receptor | 13.4 µM | Not Specified | Inhibition of glutamate and Ca2+-induced responses. | [2] |

| Effective Concentration | Cultured rat striatal neurons | 1 µM and 5 µM | 30 minutes pre-incubation | No effect on DHPG-induced JNK phosphorylation, suggesting selectivity for mGluR1 over mGluR5-mediated pathways in this context. | |

| Effective Concentration | Rat cerebellar slices | 200 µM | Not Specified | Blockade of mGluR1-dependent synaptic responses. | |

| Activity | Human mGluR2, 4a, 5a, 7b, 8a | Up to 100 µM | Not Specified | No agonist or antagonist activity, demonstrating high selectivity for mGluR1. |

Mandatory Visualizations

Signaling Pathway of mGluR1 Inhibition by this compound

Caption: Mechanism of mGluR1 signaling and its inhibition by this compound.

Experimental Workflow: Assessing Cell Viability after this compound Treatment

Caption: Workflow for determining the effect of this compound on cell viability.

Experimental Protocols

Protocol 1: Treatment of Cultured Neurons with this compound

This protocol describes a general procedure for treating primary cortical or hippocampal neurons with this compound.

Materials:

-

Primary neuron culture (e.g., rat cortical neurons)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Cell culture plates (e.g., 24-well or 96-well)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

-

Cell Plating:

-

Plate primary neurons at a suitable density (e.g., 5 x 10^4 to 1 x 10^5 cells/cm²) in pre-coated cell culture plates.

-

Culture the neurons for a sufficient period to allow for maturation and network formation (e.g., 7-14 days in vitro).

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of the this compound stock solution in pre-warmed, serum-free culture medium to achieve the desired final concentrations.

-

Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

-

-

Treatment:

-

Carefully remove half of the culture medium from each well.

-

Add an equal volume of the prepared this compound working solution or vehicle control to the respective wells. This minimizes mechanical stress on the neurons.

-

Incubate the cells for the desired duration (e.g., 30 minutes for acute inhibition or 24-72 hours for chronic studies) at 37°C in a humidified incubator with 5% CO2.

-

-

Downstream Analysis:

-

Following incubation, the cells can be processed for various downstream assays, such as immunocytochemistry, Western blotting, calcium imaging, or cell viability assays.

-

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the steps to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells treated with this compound as described in Protocol 1

-

MTT solution (5 mg/mL in sterile PBS)

-

Serum-free culture medium

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate reader

Procedure:

-

MTT Addition:

-

Following the this compound treatment period, carefully remove the treatment medium.

-

Add 100 µL of fresh, serum-free culture medium to each well.

-

Add 10 µL of the 5 mg/mL MTT solution to each well, including control wells.

-

Mix gently by tapping the plate.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

After the incubation, carefully remove the MTT-containing medium from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Pipette up and down to ensure complete solubilization and a homogenous solution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a 96-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percent cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Recommended Concentration Range

Based on the available data, a starting concentration range of 1 µM to 50 µM is recommended for most in vitro cell culture experiments. The optimal concentration will depend on the specific cell type, the duration of treatment, and the endpoint being measured. It is always advisable to perform a dose-response curve to determine the most effective concentration for your specific experimental setup. For complete blockade of mGluR1-dependent synaptic events, higher concentrations (e.g., up to 200 µM) may be required, as demonstrated in brain slice preparations. However, researchers should be aware of potential off-target effects at higher concentrations.

Conclusion

This compound is a potent and selective tool for investigating mGluR1 function in cell culture. By carefully selecting the appropriate concentration and following standardized protocols, researchers can effectively probe the role of mGluR1 signaling in a wide range of biological processes. The information and protocols provided in these application notes serve as a comprehensive resource to facilitate the successful use of this compound in your research endeavors.

References

Application Notes and Protocols for Preparing CPCCOEt Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] It functions by inhibiting receptor signaling without affecting the binding of glutamate, the endogenous agonist.[2] This makes this compound an invaluable tool in neuroscience research for investigating the physiological and pathological roles of mGluR1 signaling.

Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for this compound.[1] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate calculations and solution preparation.

| Property | Value | References |

| IUPAC Name | (-)-ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate | |

| CAS Number | 179067-99-3 | |

| Molecular Formula | C₁₃H₁₃NO₄ | |

| Molecular Weight | 247.25 g/mol | |

| Purity | ≥98% | |

| Max Solubility in DMSO | 100 mM (24.73 mg/mL) | |

| Appearance | Solid |

Experimental Protocol: Preparing a 100 mM this compound Stock Solution

This protocol details the steps to prepare a 100 mM stock solution of this compound in DMSO, which is the maximum recommended concentration.

Materials and Equipment

-

This compound solid powder (CAS: 179067-99-3)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Chemical fume hood

-

Sterile microcentrifuge tubes or amber glass vials

-

Sterile, nuclease-free pipette tips

-

Vortex mixer

-

Water bath or sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions

-

Conduct all weighing and handling of the solid this compound powder and DMSO within a chemical fume hood.

-

Wear appropriate PPE at all times. DMSO can facilitate the absorption of chemicals through the skin.

-

Consult the Safety Data Sheet (SDS) for this compound before use.

Procedure

-

Calculate Required Mass: To prepare a 100 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Example for 1 mL of 100 mM stock: Mass (mg) = 0.1 mol/L x 0.001 L x 247.25 g/mol x 1000 mg/g = 24.73 mg

-

-

Weighing: Carefully weigh the calculated amount of this compound powder on an analytical balance and transfer it into a sterile vial. It is often practical to add the solvent directly to the original manufacturer's vial if the entire quantity is being used.

-

Dissolution: a. Add the calculated volume of DMSO to the vial containing the this compound powder. b. Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. c. Visually inspect the solution against a light source to ensure there are no visible particles.

-

Troubleshooting Dissolution: If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be applied to aid dissolution. Ensure the solution cools to room temperature before use.

-

Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration, and date of preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

-

Long-term storage: Store aliquots at -80°C for up to 6 months .

-

Short-term storage: For frequent use, store aliquots at -20°C for up to 1 month .

Before use, thaw an aliquot at room temperature and ensure the compound is fully dissolved before diluting it into your experimental buffer or media.

Visualizations

Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution in DMSO.

This compound Mechanism of Action

Caption: this compound non-competitively inhibits the mGluR1 signaling pathway.

References

Application Notes and Protocols for CPCCOEt Administration in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] It inhibits mGluR1 signaling without affecting the binding of the endogenous ligand, glutamate.[2] This property makes this compound a valuable tool for investigating the physiological and pathological roles of mGluR1 in the central nervous system. These application notes provide detailed protocols for the administration of this compound in rodent models for behavioral and physiological studies.

Mechanism of Action

This compound acts as a negative allosteric modulator of mGluR1. Group I mGluRs, which include mGluR1 and mGluR5, are Gq/G11-protein coupled receptors.[1] Upon activation by glutamate, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][3] this compound binds to a site on the mGluR1 receptor distinct from the glutamate binding site and inhibits this signaling cascade.

References

Application Notes and Protocols for CPCCOEt in Cerebellar Purkinje Cell Research

Introduction

7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester (CPCCOEt) is a widely utilized pharmacological tool in neuroscience research. It functions as a selective, non-competitive antagonist and negative allosteric modulator of the type 1 metabotropic glutamate (B1630785) receptor (mGluR1). Cerebellar Purkinje cells (PCs) express mGluR1 at high levels, where it serves as a critical hub for regulating synaptic plasticity, neuronal excitability, and developmental processes like synapse elimination.[1][2][3] The activation of mGluR1 in Purkinje cells by glutamate released from parallel fibers (PFs) initiates a key signaling cascade responsible for long-term depression (LTD), a cellular mechanism underlying motor learning.[4][5] Therefore, this compound is an indispensable tool for isolating and studying mGluR1-dependent phenomena in the cerebellum.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cerebellar Purkinje cell studies.

Mechanism of Action in Purkinje Cells

In Purkinje cells, mGluR1 is typically coupled to the Gq family of G-proteins. Upon activation by glutamate, mGluR1 initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in intracellular calcium mobilization and the activation of Protein Kinase C (PKC), crucial events for the induction of LTD and other cellular responses.

This compound acts as a negative allosteric modulator, binding to a site on the mGluR1 receptor distinct from the glutamate binding site. This binding event prevents the conformational change required for G-protein activation, effectively blocking the entire downstream signaling cascade without competing with the natural ligand, glutamate.

Data Presentation

Quantitative data regarding the use and effects of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Full Name | 7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥25 mg/mL) and Ethanol (≥15 mg/mL). Sparingly soluble in aqueous solutions. |

| Storage | Store at -20°C for long-term stability. |

Table 2: Summary of this compound Applications in Purkinje Cell Research

| Application | Concentration | Preparation | Observed Effect | Reference |

| Blockade of mGluR-mediated sEPSCs | 100 µM | Acute mouse/rat cerebellar slices | Complete abolition of slow excitatory postsynaptic currents (sEPSCs) evoked by parallel fiber stimulation. | |

| Investigation of Climbing Fiber Response | 100 µM | Acute rat cerebellar slices | Enhancement of the climbing fiber-evoked complex spike response (an off-target effect). | |

| Modulation of mGluR PSCs | Not specified | Cerebellar slices | Dual effect observed: in some cells, it potentiated the mGluR-mediated postsynaptic current (PSC), while in others, it caused suppression. | |

| Confirmation of mGluR1 Dependency | 100 µM | Acute mouse cerebellar slices | Used to confirm that slow synaptic currents are mediated by mGluR1 activation. |

Application Notes

Primary Application: Pharmacological Blockade of mGluR1

The principal use of this compound is to confirm the involvement of mGluR1 in a physiological process. In Purkinje cell electrophysiology, parallel fiber stimulation evokes a fast AMPA receptor-mediated EPSC followed by a slow, mGluR1-dependent EPSC (sEPSC). Bath application of this compound (typically 100 µM) should completely block this sEPSC without affecting the fast AMPA component, thereby pharmacologically isolating the mGluR1 contribution.

Studying Long-Term Depression (LTD)

Cerebellar LTD at the parallel fiber-Purkinje cell synapse is a cornerstone of motor learning theories and is critically dependent on mGluR1 activation. This compound can be used to prevent the induction of LTD, demonstrating the necessity of the mGluR1 signaling cascade for this form of synaptic plasticity.

Important Consideration: Off-Target Effects

Researchers must be aware of potential non-mGluR1-mediated effects of this compound. Studies have shown that at concentrations used to block mGluR1 (e.g., 100 µM), this compound can enhance the climbing fiber response in Purkinje cells. This effect is not mediated by other glutamate receptors or GABA-B receptors and is thought to involve the inhibition of a postsynaptic potassium channel. This off-target action necessitates careful experimental design, including the use of other, structurally different mGluR1 antagonists to confirm findings.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in artificial cerebrospinal fluid (aCSF).

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Allow this compound powder to equilibrate to room temperature before opening the vial.

-

To make a 100 mM stock solution, add 389 µL of DMSO to 10 mg of this compound (MW: 257.24 g/mol ).

-

Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

-

Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C.

-

Protocol 2: Acute Cerebellar Slice Preparation

-

Objective: To prepare viable acute cerebellar slices from rodents for electrophysiological or imaging experiments.

-

Materials:

-

Rodent (mouse or rat, P21-P40)

-

Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)

-

Standard aCSF (for recovery and recording)

-

Vibrating microtome or tissue chopper

-

Recovery chamber

-

95% O₂ / 5% CO₂ gas mixture

-

-

Procedure:

-

Anesthetize the animal and perfuse transcardially with ice-cold cutting solution if desired.

-

Rapidly decapitate the animal and dissect the cerebellum in the ice-cold cutting solution.

-

Glue the cerebellum onto the cutting stage of the vibratome.

-

Slice the cerebellum into 300-400 µm thick sagittal or coronal sections in the ice-cold, oxygenated cutting solution.

-

Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Allow slices to recover for at least 60 minutes before starting experiments.

-

Protocol 3: Electrophysiological Recording of mGluR1-sEPSCs

-

Objective: To record mGluR1-mediated slow EPSCs from a Purkinje cell and confirm their identity by blockade with this compound.

-

Setup:

-

Upright microscope with DIC optics

-

Patch-clamp amplifier and data acquisition system

-

Stimulation electrode (e.g., concentric bipolar or glass pipette)

-

Recording chamber with continuous perfusion of oxygenated aCSF (~2 mL/min)

-

-

Solutions:

-

Recording aCSF (in mM): 119 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 2 CaCl₂, 2 MgSO₄. Continuously bubbled with 95% O₂ / 5% CO₂.

-

Pharmacology: Add AMPA receptor antagonist (e.g., 5 µM NBQX) and GABA-A receptor antagonist (e.g., 50 µM Picrotoxin) to the aCSF to isolate mGluR-mediated currents.

-

Internal Solution (Cs-based, in mM): 130 Cs-MeSO₃, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP, 10 Na-Phosphocreatine, 0.1 EGTA. pH adjusted to 7.3 with CsOH.

-

-

Procedure:

-

Transfer a recovered cerebellar slice to the recording chamber.

-

Identify the Purkinje cell layer. Under high magnification, target a Purkinje cell for whole-cell patch-clamp recording.

-

Establish a whole-cell voltage-clamp configuration (holding potential -70 mV).

-

Place a stimulating electrode in the molecular layer to activate a beam of parallel fibers.

-

Apply a train of stimuli (e.g., 10 pulses at 100 Hz) to evoke a robust sEPSC.

-

Record several stable baseline sEPSCs.

-

Prepare the this compound working solution by diluting the stock into the recording aCSF to a final concentration of 100 µM. The final DMSO concentration should be <0.1%.

-

Switch the perfusion to the aCSF containing this compound.

-

After 10-15 minutes of perfusion, repeat the stimulation protocol. The sEPSC should be significantly reduced or completely abolished.

-

(Optional) Perform a washout by perfusing with the original aCSF to observe any recovery of the response.

-

References

- 1. Type-1 metabotropic glutamate receptor signaling in cerebellar Purkinje cells in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Type-1 metabotropic glutamate receptor signaling in... | F1000Research [f1000research.com]

- 3. mGluR1 signaling in cerebellar Purkinje cells: Subcellular organization and involvement in cerebellar function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptor Activation in Cerebellar Purkinje Cells as Substrate for Adaptive Timing of the Classically Conditioned Eye-Blink Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Type-1 metabotropic glutamate receptor in cerebellar Purkinje cells: a key molecule responsible for long-term depression, endocannabinoid signalling and synapse elimination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CPCCOEt in Motor Learning and Coordination Research

For Researchers, Scientists, and Drug Development Professionals

Introduction